3-Methylimidazolidin-4-one hydrochloride
Overview
Description
3-Methylimidazolidin-4-one hydrochloride: is a chemical compound with the molecular formula C4H9ClN2O and a molecular weight of 136.58 g/mol . It is a solid compound that is typically stored at room temperature in a dry and cool environment . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazolidin-4-one hydrochloride involves the preparation of imidazol-4-ones, which are five-membered heterocyclic rings containing two non-adjacent nitrogen atoms and a carbonyl group . The preparation methods can be categorized into three main transformations:
Condensation Reactions: These involve the reaction of amines with carbonyl compounds.
Aza-Wittig Reactions: These involve the reaction of iminophosphoranes with carbonyl compounds.
Heterocyclic Rearrangements: These involve the rearrangement of existing heterocyclic compounds to form imidazol-4-ones.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methylimidazolidin-4-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce imidazolone derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
3-Methylimidazolidin-4-one hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a proteasome modulator.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methylimidazolidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as a proteasome modulator by binding to the active site of the proteasome and inhibiting its activity . This can lead to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Imidazol-4-one: A similar compound with a different substitution pattern.
Imidazol-2-one: Another isomer of imidazol-4-one with the carbonyl group at a different position.
Creatinine: A naturally occurring compound with a similar imidazolone structure.
Uniqueness: 3-Methylimidazolidin-4-one hydrochloride is unique due to its specific substitution pattern and its ability to modulate proteasome activity. This makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-methylimidazolidin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c1-6-3-5-2-4(6)7;/h5H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRVWPRBMBVQSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNCC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.